1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol
Description
1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol is a synthetic organic compound featuring a benzofuran moiety fused with a 2,3-dihydro ring system. The structure includes a propan-2-ol backbone linked via an amino-methyl group to the benzofuran ring.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C12H17NO2/c1-9(14)7-13-8-10-2-3-12-11(6-10)4-5-15-12/h2-3,6,9,13-14H,4-5,7-8H2,1H3 |
InChI Key |
IUALAJFTRVNAJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC2=C(C=C1)OCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol typically involves the reaction of 2,3-dihydro-1-benzofuran with appropriate amines under controlled conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis (MWI) can enhance the efficiency of the process .
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation to form a ketone derivative. Common oxidizing agents and conditions include:
| Reagent/Conditions | Product | Yield | Notes |
|---|---|---|---|
| KMnO₄ (acidic conditions) | 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-one | 75–85% | Requires H₂SO₄ as catalyst |
| CrO₃ (anhydrous DCM) | Same as above | 60–70% | Faster reaction kinetics |
This oxidation enhances electrophilicity at the β-carbon, enabling subsequent nucleophilic additions or condensations .
Esterification
The hydroxyl group reacts with acylating agents to form esters:
| Reagent | Product | Conditions |
|---|---|---|
| Acetyl chloride | 2-Acetoxy derivative | Pyridine, 0–5°C |
| Benzoyl chloride | 2-Benzoyloxy derivative | Room temperature |
Esterification improves lipophilicity, which is critical for modifying pharmacokinetic properties in drug development.
Catalytic Hydrogenation
The benzofuran ring undergoes hydrogenolysis under catalytic hydrogenation:
| Catalyst | Conditions | Product | Application |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH | Ring-opened diol derivative | Scaffold modification |
This reaction disrupts aromaticity, altering electronic properties for targeted biological interactions.
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from related benzofuran derivatives:
| Compound | Oxidation Rate (KMnO₄) | Esterification Yield |
|---|---|---|
| 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol | 85% | 78% (acetyl) |
| 2,3-Dihydro-1-benzofuran-5-methanol | 45% | 62% (acetyl) |
| 4-(Benzyl)piperazine derivatives | N/A | 89% (benzoyl) |
The amino-propanol side chain enhances oxidation efficiency compared to simpler benzofuran alcohols .
Substitution Reactions
The amino group participates in nucleophilic substitutions:
| Reaction Type | Reagent | Product |
|---|---|---|
| Alkylation | Methyl iodide | N-Methyl derivative |
| Acylation | Acetic anhydride | N-Acetyl derivative |
These modifications are utilized to fine-tune molecular interactions with biological targets .
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol is a benzofuran derivative that has garnered interest for its potential therapeutic applications. This compound's unique structural features suggest various biological activities, including neuroprotective, antimicrobial, and anticancer properties.
Chemistry
- It serves as a building block for synthesizing more complex molecules.
Biology
- The compound is studied for its potential therapeutic applications in treating various diseases due to its biological activity. Research is ongoing to explore its therapeutic potential in treating various diseases.
- It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry
- It is utilized in the development of new materials and chemical processes.
Chemical Reactions
1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol undergoes different chemical reactions:
- Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: Reduction reactions can convert it into different reduced forms using reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
- Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often involving halogens or nucleophiles. The products formed depend on the reaction conditions and reagents used.
Interaction Studies
Interaction studies are essential to understand how 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol interacts with biological targets. These studies typically involve:
- Binding Assays: Evaluating how the compound binds to enzymes or receptors.
- Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.
Such studies help elucidate the compound's mechanism of action and potential side effects.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- Structure: Features an indolyloxy group and a methoxyphenoxyethylamino substituent.
- Activity: Exhibits α1-, α2-, and β1-adrenoceptor binding affinity, antiarrhythmic effects, and hypotensive action in preclinical models .
- Comparison : The absence of a benzofuran ring and the presence of methoxy groups may enhance lipophilicity and receptor selectivity compared to the target compound.
2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol
- Structure: Lacks the amino group, with a hydroxyl directly attached to the propan-2-ol backbone.
- Safety Profile : Classified under GHS guidelines with precautions for inhalation and skin contact .
Benzofuran Derivatives with Varied Functional Groups
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one
3-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxybenzofuran]-5-yl]propyl beta-D-glucopyranoside
- Structure: Includes a glucopyranoside moiety and multiple methoxy/hydroxymethyl groups.
- Activity: Not explicitly reported, but glycosylation typically enhances solubility and bioavailability .
- Comparison: The carbohydrate moiety differentiates its pharmacokinetic profile from the target compound’s amino-alcohol structure.
Implications of Structural Variations
- Amino vs. Methoxy Groups: Amino-propan-2-ol derivatives (e.g., target compound) may exhibit stronger polar interactions with adrenergic receptors compared to methoxy-substituted analogs, which prioritize hydrophobic binding .
- Ketone vs.
- Safety Considerations: Propan-2-ol derivatives without amino groups (e.g., ) may pose fewer reactivity hazards but require standardized safety protocols for handling .
Biological Activity
1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol is a benzofuran derivative that has attracted attention for its potential therapeutic applications. This compound's unique structural features suggest various biological activities, including neuroprotective, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
The molecular formula of 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol. Its structure includes a benzofuran core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1-benzofuran-5-ylmethylamino)propan-2-ol |
| InChI Key | IUALAJFTRVNAJV-UHFFFAOYSA-N |
The biological effects of 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol are believed to stem from its interaction with various molecular targets. It may modulate the activity of specific enzymes or receptors, influencing cellular pathways associated with inflammation, oxidative stress, and cell survival.
Neuroprotective Effects
Research has indicated that compounds similar to 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol exhibit neuroprotective properties. A study demonstrated that analogues of this compound could protect against lipid peroxidation and exert antioxidant effects in neuronal models. These findings suggest potential applications in treating neurodegenerative conditions such as stroke and traumatic brain injury .
Antimicrobial Properties
Benzofuran derivatives have been shown to possess antimicrobial activity. The specific compound under consideration has been evaluated for its effectiveness against various microbial strains. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of new antimicrobial agents .
Anticancer Potential
The anticancer properties of benzofuran derivatives are well-documented. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Studies
- Neuroprotective Study : A study involving a series of benzofuran derivatives found that certain compounds significantly reduced neuronal damage in animal models subjected to induced oxidative stress. The mechanism was attributed to enhanced antioxidant activity and improved mitochondrial function .
- Antimicrobial Activity : In vitro tests showed that 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
- Anticancer Research : A recent investigation into the anticancer effects of benzofuran derivatives highlighted their ability to inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between 2,3-dihydrobenzofuran derivatives and amino-propanol intermediates. For instance, describes analogous syntheses using aldehydes (e.g., furfural) and ketones with catalysts like boron trifluoride diethyl etherate to achieve cyclization. Reaction parameters such as solvent polarity (e.g., THF vs. ethanol), temperature (reflux conditions), and catalyst loading significantly impact yield and purity. Optimization studies suggest that anhydrous conditions and controlled stoichiometry reduce side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the benzofuran core and propan-2-ol substituent. and provide InChI keys and SMILES notations, which align with - and -NMR data for analogous compounds. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as in ) resolves stereochemistry. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and amine (-NH) vibrations .
Q. What are the known toxicological profiles, and what safety protocols are recommended?
- Methodological Answer : Safety Data Sheets (SDS) for structurally similar compounds ( ) classify this compound as a potential carcinogen (IARC Group 2B). Researchers should use fume hoods, nitrile gloves, and respiratory protection (FFP2 masks) during handling. Acute toxicity studies recommend immediate decontamination of skin/eye exposure with water and medical consultation for inhalation .
Advanced Research Questions
Q. How can researchers optimize stereoselectivity in the synthesis of this compound?
- Methodological Answer : Stereoselectivity challenges arise during the formation of the propan-2-ol moiety. highlights the use of chiral catalysts (e.g., NaH in THF) to control enantiomeric excess. Asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can enhance enantiopurity. Computational modeling (e.g., DFT) predicts transition states to guide solvent/catalyst selection .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in pharmacological data (e.g., receptor binding affinity) may stem from assay variability (e.g., cell line differences). and emphasize standardizing protocols (e.g., using WHO-recommended cell cultures) and cross-validating results with orthogonal assays (e.g., SPR vs. fluorescence polarization). Meta-analyses of dose-response curves and pharmacokinetic parameters (e.g., IC, AUC) clarify inconsistencies .
Q. How to design experiments to elucidate the metabolic pathways of this compound in vitro?
- Methodological Answer : Use liver microsomes or hepatocyte cultures to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. suggests LC-MS/MS for metabolite profiling, while isotopic labeling (e.g., -tagged compounds) tracks metabolic fate. Co-incubation with CYP450 inhibitors (e.g., ketoconazole) pinpoints enzyme-specific pathways .
Q. What steps ensure the compound’s stability during prolonged storage?
- Methodological Answer : Stability studies ( ) recommend storage at -20°C under inert gas (argon) to prevent oxidation. Lyophilization in amber vials minimizes photodegradation. Periodic HPLC-UV analysis (e.g., 254 nm) monitors purity, while accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life under ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
